molecular formula C12H13N3O3 B7542256 2-(Imidazo[1,2-a]pyridine-2-carbonylamino)butanoic acid

2-(Imidazo[1,2-a]pyridine-2-carbonylamino)butanoic acid

Cat. No. B7542256
M. Wt: 247.25 g/mol
InChI Key: OIQXEYKPCRSMQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Imidazo[1,2-a]pyridine-2-carbonylamino)butanoic acid (IPCA) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. The compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of 2-(Imidazo[1,2-a]pyridine-2-carbonylamino)butanoic acid is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes that are involved in the inflammatory response. 2-(Imidazo[1,2-a]pyridine-2-carbonylamino)butanoic acid has also been found to induce apoptosis in cancer cells and inhibit viral replication.
Biochemical and Physiological Effects:
2-(Imidazo[1,2-a]pyridine-2-carbonylamino)butanoic acid has been found to have several biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. 2-(Imidazo[1,2-a]pyridine-2-carbonylamino)butanoic acid has also been found to inhibit the growth of cancer cells by inducing apoptosis. Additionally, 2-(Imidazo[1,2-a]pyridine-2-carbonylamino)butanoic acid has been shown to inhibit viral replication by interfering with the viral life cycle.

Advantages and Limitations for Lab Experiments

2-(Imidazo[1,2-a]pyridine-2-carbonylamino)butanoic acid has several advantages for laboratory experiments. The compound is stable and can be easily synthesized. 2-(Imidazo[1,2-a]pyridine-2-carbonylamino)butanoic acid also has a low toxicity profile, making it a safe compound to use in laboratory experiments. However, 2-(Imidazo[1,2-a]pyridine-2-carbonylamino)butanoic acid has some limitations. The compound has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, 2-(Imidazo[1,2-a]pyridine-2-carbonylamino)butanoic acid has a short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for research on 2-(Imidazo[1,2-a]pyridine-2-carbonylamino)butanoic acid. The compound has shown promising results in anti-inflammatory, anti-cancer, and anti-viral studies. Future research could focus on the development of 2-(Imidazo[1,2-a]pyridine-2-carbonylamino)butanoic acid analogs with improved solubility and longer half-lives. Additionally, 2-(Imidazo[1,2-a]pyridine-2-carbonylamino)butanoic acid could be studied for its potential use in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Finally, 2-(Imidazo[1,2-a]pyridine-2-carbonylamino)butanoic acid could be studied for its potential use in drug delivery systems.

Synthesis Methods

2-(Imidazo[1,2-a]pyridine-2-carbonylamino)butanoic acid is synthesized through a multi-step process that involves the reaction of imidazo[1,2-a]pyridine-2-carboxylic acid with N-tert-butoxycarbonyl-4-aminobutanoic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield 2-(Imidazo[1,2-a]pyridine-2-carbonylamino)butanoic acid as a white solid.

Scientific Research Applications

2-(Imidazo[1,2-a]pyridine-2-carbonylamino)butanoic acid has been extensively studied for its potential applications in various research fields. The compound has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. 2-(Imidazo[1,2-a]pyridine-2-carbonylamino)butanoic acid has also been studied for its potential use in the treatment of Alzheimer's disease.

properties

IUPAC Name

2-(imidazo[1,2-a]pyridine-2-carbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-2-8(12(17)18)14-11(16)9-7-15-6-4-3-5-10(15)13-9/h3-8H,2H2,1H3,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQXEYKPCRSMQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC(=O)C1=CN2C=CC=CC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Imidazo[1,2-a]pyridine-2-carbonylamino)butanoic acid

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